molecular formula C7H10N2O B8799294 (S)-2-amino-1-(pyridin-3-yl)ethanol

(S)-2-amino-1-(pyridin-3-yl)ethanol

Cat. No. B8799294
M. Wt: 138.17 g/mol
InChI Key: BTKNUYMZBBWHIM-SSDOTTSWSA-N
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Patent
US07405210B2

Procedure details

To a solution of crude 2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione (Preparation 97, 5.0 g, ˜19.0 mmol) in aqueous isopropanol (210 ml, water/IPA:1/6) was added sodium borohydride (10.2 g, 270 mmol) in 2 portions. The mixture was stirred at rt for 12 h before being carefully acidified (pH 2) with dilute hydrochloric acid (1M). After removal of the solvent the residue was taken up in destillated water (100 mL) and passed down a column filled with ion-exchange resin (Amberlite IR 120, H+-form, 300 g, eluent: 500 mL water then 1L of 2 M aqueous ammonia solution). Concentration of the alkaline fractions gave the title compound as a yellow oil. δH (d6 DMSO): 2.74, 2.85 (2H, 2m), 4.66 (11H, m), 5.15 (3H, br s), 7.36 (1H, dd), 7.75 (1H, m), 8.46 (1H, m), 8.56 (1H, m); m/z (ES+)=139.11 [M+H]+; RT=0.21 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[CH2:3][N:4]1C(=O)C2C(=CC=CC=2)C1=O.[BH4-].[Na+].Cl>C(O)(C)C>[NH2:4][CH2:3][CH:2]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C(CN1C(C2=CC=CC=C2C1=O)=O)C=1C=NC=CC1
Name
Quantity
10.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
ADDITION
Type
ADDITION
Details
filled with ion-exchange resin (Amberlite IR 120, H+-form, 300 g, eluent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC(O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07405210B2

Procedure details

To a solution of crude 2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione (Preparation 97, 5.0 g, ˜19.0 mmol) in aqueous isopropanol (210 ml, water/IPA:1/6) was added sodium borohydride (10.2 g, 270 mmol) in 2 portions. The mixture was stirred at rt for 12 h before being carefully acidified (pH 2) with dilute hydrochloric acid (1M). After removal of the solvent the residue was taken up in destillated water (100 mL) and passed down a column filled with ion-exchange resin (Amberlite IR 120, H+-form, 300 g, eluent: 500 mL water then 1L of 2 M aqueous ammonia solution). Concentration of the alkaline fractions gave the title compound as a yellow oil. δH (d6 DMSO): 2.74, 2.85 (2H, 2m), 4.66 (11H, m), 5.15 (3H, br s), 7.36 (1H, dd), 7.75 (1H, m), 8.46 (1H, m), 8.56 (1H, m); m/z (ES+)=139.11 [M+H]+; RT=0.21 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[CH2:3][N:4]1C(=O)C2C(=CC=CC=2)C1=O.[BH4-].[Na+].Cl>C(O)(C)C>[NH2:4][CH2:3][CH:2]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C(CN1C(C2=CC=CC=C2C1=O)=O)C=1C=NC=CC1
Name
Quantity
10.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
ADDITION
Type
ADDITION
Details
filled with ion-exchange resin (Amberlite IR 120, H+-form, 300 g, eluent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC(O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07405210B2

Procedure details

To a solution of crude 2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione (Preparation 97, 5.0 g, ˜19.0 mmol) in aqueous isopropanol (210 ml, water/IPA:1/6) was added sodium borohydride (10.2 g, 270 mmol) in 2 portions. The mixture was stirred at rt for 12 h before being carefully acidified (pH 2) with dilute hydrochloric acid (1M). After removal of the solvent the residue was taken up in destillated water (100 mL) and passed down a column filled with ion-exchange resin (Amberlite IR 120, H+-form, 300 g, eluent: 500 mL water then 1L of 2 M aqueous ammonia solution). Concentration of the alkaline fractions gave the title compound as a yellow oil. δH (d6 DMSO): 2.74, 2.85 (2H, 2m), 4.66 (11H, m), 5.15 (3H, br s), 7.36 (1H, dd), 7.75 (1H, m), 8.46 (1H, m), 8.56 (1H, m); m/z (ES+)=139.11 [M+H]+; RT=0.21 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[CH2:3][N:4]1C(=O)C2C(=CC=CC=2)C1=O.[BH4-].[Na+].Cl>C(O)(C)C>[NH2:4][CH2:3][CH:2]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C(CN1C(C2=CC=CC=C2C1=O)=O)C=1C=NC=CC1
Name
Quantity
10.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
ADDITION
Type
ADDITION
Details
filled with ion-exchange resin (Amberlite IR 120, H+-form, 300 g, eluent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC(O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.